molecular formula C6H6ClNO3S B3079088 5-Methoxypyridine-2-sulfonyl chloride CAS No. 1060801-83-3

5-Methoxypyridine-2-sulfonyl chloride

Cat. No.: B3079088
CAS No.: 1060801-83-3
M. Wt: 207.64 g/mol
InChI Key: QMQIGRMQXRYLQV-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S . It is used in various chemical reactions and has a molecular weight of 207.63 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methoxy group (OCH3) attached to the 5th carbon and a sulfonyl chloride group (SO2Cl) attached to the 2nd carbon . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Catalysis and Synthesis

  • Gossypol Sulfonylation : Research demonstrated the efficiency of 4-methoxypyridine N-oxide as a catalyst in the sulfonylation of gossypol with tosyl chloride, leading to selective tosylation of gossypol to 7,7′-ditosyloxygossypol (Dykun et al., 2021).

Organic Chemistry and Pharmaceutical Intermediates

  • Synthesis of Fused 3,4-Dihydropyrimidin-2(1H)-ones and Thiones : 1-Sulfopyridinium chloride has been utilized as an ionic liquid in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones under solvent-free conditions (Velpula et al., 2015).
  • Anticancer Activity of Sulfonyl Esters : Sulfonyl chlorides, including methoxypyridine sulfonyl chlorides, have been used in the synthesis of sulfonyl esters exhibiting anticancer activities (Muškinja et al., 2019).

Chemical Analysis and Detection

  • Development of Selective Sensors : Methoxypyridine sulfonyl chlorides have been used in the development of selective sensors for metal detection, such as antimony and thallium (Qureshi et al., 2019).

Properties

IUPAC Name

5-methoxypyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQIGRMQXRYLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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